1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA
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Overview
Description
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a phenyl group, and a carbamothioyl group attached to a methylbenzamide core. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with a suitable amine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the suppression of microbial growth or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-Chlorophenoxy)phenyl]carbamothioyl}benzamide
- 4-carbamothioyl-N-[4-(2-chlorophenoxy)phenyl]benzamide
Uniqueness
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA stands out due to its specific structural features, such as the presence of a methyl group on the benzamide core. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H17ClN2O2S |
---|---|
Molecular Weight |
396.9g/mol |
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O2S/c1-14-4-2-3-5-19(14)20(25)24-21(27)23-16-8-12-18(13-9-16)26-17-10-6-15(22)7-11-17/h2-13H,1H3,(H2,23,24,25,27) |
InChI Key |
KTIPQBFSRMIJBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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